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1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

Cat. No.: B11726062
M. Wt: 164.20 g/mol
InChI Key: XRIBYFOVMSSZLH-UHFFFAOYSA-N
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Description

Contextualization of Arylethanones in Organic Chemistry and Chemical Research

Arylethanones, and more broadly aryl ketones, are fundamental structures in organic chemistry. They serve as crucial intermediates in a multitude of synthetic pathways, allowing for the construction of more complex molecules. The ketone functional group is a site of rich reactivity, participating in nucleophilic additions, reductions, and alpha-functionalization reactions. Acetophenone (B1666503), the simplest arylethanone, is a precursor to various resins and fragrances. wikipedia.org Substituted acetophenones are significant as they are precursors in the synthesis of various heterocyclic compounds like pyrazoles and chalcones. wisdomlib.org Their chemical nature and reactivity make them ideal synthons for multicomponent reactions, leading to the preparation of natural product analogs and pharmaceuticals. researchgate.net

Significance of Hydroxylated Aromatic Ketones in Chemical Synthesis and Theoretical Studies

The presence of a hydroxyl group on the aromatic ring of a ketone, as seen in 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone, introduces a new layer of chemical complexity and utility. Hydroxylated aromatic ketones are key synthons in the preparation of a wide array of biologically active compounds and natural products. acgpubs.org The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group influences the reactivity of the aromatic ring and the carbonyl group. This electronic interaction is a subject of interest in theoretical studies, as it affects the molecule's spectroscopic properties and reaction mechanisms. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can influence the molecule's physical properties and its interactions with other molecules.

Historical Overview of Research Pertaining to Substituted Phenolic Ketones

The study of phenolic compounds has a rich history, dating back to the 19th century with the isolation of phenol (B47542) itself. The development of reactions to synthesize substituted phenols and their derivatives has been a continuous area of research. A key historical reaction for the synthesis of hydroxyaryl ketones is the Fries rearrangement, discovered by German chemist Karl Theophil Fries. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. rasayanjournal.co.in The ability to control the ortho and para selectivity of this rearrangement has been a significant area of investigation, allowing for the targeted synthesis of specific isomers. rasayanjournal.co.in The ongoing interest in phenolic ketones is driven by their diverse applications, including their use as intermediates in the pharmaceutical and fragrance industries. wikipedia.org

Rationale for a Dedicated and Comprehensive Investigation of this compound

A focused investigation into this compound is warranted due to the unique substitution pattern on its aromatic ring. The presence and specific placement of two methyl groups and a hydroxyl group are expected to impart distinct chemical and physical properties compared to simpler hydroxyacetophenones. The steric hindrance and electronic effects of the methyl groups can influence the reactivity of both the carbonyl and hydroxyl functionalities, as well as the aromatic ring itself. Understanding these effects can provide valuable insights into the structure-activity relationships of polysubstituted phenolic ketones. Moreover, given the wide range of biological activities observed in substituted acetophenones, including antimicrobial and anti-inflammatory properties, a thorough investigation of this particular compound could reveal novel applications. nih.govnih.gov

Below is a data table of the fundamental properties of this compound:

PropertyValue
CAS Number103323-25-7
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
SMILES CodeCC(C1=CC(O)=C(C)C=C1C)=O

Current Gaps and Future Opportunities in the Research Landscape of this compound

Despite its interesting structure, a survey of the scientific literature reveals a significant lack of specific research focused on this compound. While general synthetic methods for hydroxylated aromatic ketones are well-established, detailed studies on the optimal synthesis and characterization of this particular compound are scarce. There is a notable absence of published spectroscopic data (such as detailed NMR, IR, and mass spectrometry analysis) and in-depth theoretical studies on its electronic structure and reactivity.

This information gap presents numerous opportunities for future research. A systematic investigation into its synthesis, perhaps via a regioselective Fries rearrangement of 2,4-dimethylphenyl acetate (B1210297), would be a valuable contribution. Detailed spectroscopic and crystallographic analysis would provide a foundational understanding of its molecular structure. Furthermore, computational studies could elucidate the electronic and steric effects of the substituents on its chemical behavior. Finally, exploring the biological activity of this compound in various assays could uncover potential applications in medicinal chemistry or materials science, areas where substituted acetophenones have already shown considerable promise. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B11726062 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5-hydroxy-2,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)5-9(6)8(3)11/h4-5,12H,1-3H3

InChI Key

XRIBYFOVMSSZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Studies for 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Retrosynthetic Analysis of the 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection involves the bond between the aromatic ring and the acetyl group. This leads to two main synthetic strategies: electrophilic aromatic substitution on a pre-existing 2,4-dimethylphenol (B51704) or a rearrangement reaction of a corresponding phenyl ester.

One logical disconnection is the carbon-carbon bond of the ketone, suggesting a Friedel-Crafts acylation or a related reaction. This approach identifies 2,4-dimethylphenol as a key precursor and an acetylating agent (such as acetyl chloride or acetic anhydride) as the source of the ethanone (B97240) moiety.

Alternatively, a functional group interconversion approach points towards the Fries rearrangement. In this pathway, the target molecule is derived from the corresponding ester, 2,4-dimethylphenyl acetate (B1210297). This ester can be synthesized from 2,4-dimethylphenol and an acetylating agent.

A third disconnection strategy involves the formation of the aromatic ring itself, potentially from acyclic precursors, though this is generally a more complex and less common approach for this type of molecule. The most direct and industrially viable routes typically start with the readily available 2,4-dimethylphenol.

Classical Synthetic Routes to Phenolic Ethanones Relevant to this compound

Several classical methods are widely employed for the synthesis of phenolic ethanones and are directly applicable to the preparation of this compound.

Friedel-Crafts Acylation Strategies on Substituted Phenols

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. researchgate.netnih.gov This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of this compound, 2,4-dimethylphenol would be the substrate.

The reaction mechanism commences with the activation of the acylating agent (e.g., acetyl chloride) by the Lewis acid (e.g., aluminum chloride) to form a highly electrophilic acylium ion. nih.gov This acylium ion then attacks the electron-rich aromatic ring of 2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the phenol (B47542) ring are crucial in determining the regioselectivity of the acylation. The hydroxyl group is a strong activating group and an ortho-, para-director, as are the methyl groups. In 2,4-dimethylphenol, the positions ortho and para to the hydroxyl group are C6, and C5 respectively. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, acylation is expected to occur predominantly at the less hindered C5 position, leading to the desired product.

However, a significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl ester as a byproduct. nih.gov This can be mitigated by using an excess of the Lewis acid, which coordinates to the phenolic oxygen, deactivating it towards acylation and favoring C-acylation. nih.gov

Acylating AgentCatalystSolventTemperature (°C)Typical Yield (%)Notes
Acetyl ChlorideAlCl₃CS₂ or Nitrobenzene25-50Moderate to GoodExcess catalyst is required to prevent O-acylation. Regioselectivity is generally high for the para-position relative to the hydroxyl group.
Acetic AnhydrideAlCl₃Nitrobenzene50-75GoodLess reactive than acetyl chloride, may require slightly higher temperatures.
Acetyl ChlorideFeCl₃Dichloromethane25-40ModerateA milder Lewis acid catalyst, can sometimes offer better selectivity.

Fries Rearrangement of Phenyl Esters for Ortho/Para Acylation

The Fries rearrangement is a powerful alternative for the synthesis of hydroxyaryl ketones. wikipedia.org This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-acylphenols, catalyzed by a Lewis acid. wikipedia.org For the synthesis of this compound, the starting material would be 2,4-dimethylphenyl acetate. This ester is readily prepared by the reaction of 2,4-dimethylphenol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270).

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. wikipedia.org The Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the ester, weakening the ester bond and facilitating the generation of an acylium ion. This acylium ion can then re-attack the aromatic ring at the ortho or para positions.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly the temperature. wikipedia.org Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control), which can form a more stable chelate with the Lewis acid. wikipedia.org In the case of 2,4-dimethylphenyl acetate, rearrangement would lead to acylation at either the C6 (ortho) or C5 (para) position relative to the original ester linkage. Given the steric hindrance at the C6 position, the formation of the para-acylated product, this compound, is expected to be favored, especially at lower temperatures.

SubstrateCatalystSolventTemperature (°C)Product Distribution (ortho:para)Typical Yield (%)
2,4-Dimethylphenyl acetateAlCl₃Nitrobenzene25-40Predominantly para60-75
2,4-Dimethylphenyl acetateAlCl₃CS₂0-25High para selectivity65-80
2,4-Dimethylphenyl acetateHFNone0-25Good para selectivity70-85
2,4-Dimethylphenyl acetateZeolite H-BEAToluene (B28343)150High ortho selectivityVariable

A study on the Fries rearrangement of various dimethylphenyl acetates over zeolite catalysts showed that with a BEA(15) zeolite catalyst in toluene at 423 K (150 °C), 2,4-dimethylphenyl acetate gave the ortho-substituted hydroxyacetophenone with high selectivity (57-79%). rsc.org This highlights the tunability of the regioselectivity based on the choice of catalyst and conditions.

Direct Acylation via Organometallic Reagents

The use of organometallic reagents provides a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a strategy involving the ortho-lithiation of a protected 2,4-dimethylphenol derivative could be employed.

The phenolic hydroxyl group is acidic and would be deprotonated by common organometallic reagents. Therefore, it must be protected with a suitable protecting group, such as a methoxymethyl (MOM) ether or a tert-butyldimethylsilyl (TBDMS) ether. The protected 2,4-dimethylphenol can then be subjected to directed ortho-metalation. The directing group (the protected hydroxyl) directs the deprotonation to an adjacent ortho position. In this case, the C6 position is sterically hindered, so lithiation would likely occur at the C5 position.

The resulting aryllithium species is a potent nucleophile and can react with an appropriate acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group. Subsequent deprotection of the hydroxyl group would yield the final product, this compound. This method offers excellent regiocontrol but requires additional protection and deprotection steps.

Multi-Step Conversions from Readily Available Aromatic Precursors

A multi-step synthesis starting from a simple and inexpensive aromatic hydrocarbon like p-xylene (B151628) is also a feasible approach. One possible synthetic route is as follows:

Nitration of p-xylene: The first step would be the nitration of p-xylene to introduce a nitro group onto the aromatic ring. This reaction typically uses a mixture of nitric acid and sulfuric acid.

Reduction of the nitro group: The resulting nitroxylene would then be reduced to the corresponding aniline, 2,5-dimethylaniline (B45416), using a reducing agent such as tin and hydrochloric acid or catalytic hydrogenation.

Diazotization and hydrolysis: The amino group of 2,5-dimethylaniline can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent heating of the diazonium salt in an aqueous solution will replace the diazonium group with a hydroxyl group, yielding 2,4-dimethylphenol.

Acylation: Finally, the synthesized 2,4-dimethylphenol can be acylated using one of the methods described above, such as Friedel-Crafts acylation or the Fries rearrangement, to produce this compound.

This multi-step approach allows for the construction of the target molecule from basic building blocks, which can be advantageous in terms of cost and availability of starting materials.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally benign synthetic methodologies. These advanced approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Photocatalytic Acylation: Photocatalysis has emerged as a powerful tool in organic synthesis. For the acylation of phenols, photoinduced methods are being explored. For instance, a method for the specific acylation of phenolic hydroxyl groups with aldehydes has been reported using iridium and nickel bromide catalysts under blue light irradiation. nih.gov While this method leads to O-acylation, modifications of photocatalytic systems are being investigated for C-acylation reactions. Visible-light-promoted acylation of phenols has also been explored, offering a milder alternative to traditional methods. google.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches for the synthesis of hydroxyacetophenones are being developed. nih.govproquest.com For example, engineered microorganisms expressing specific enzymes can be used to produce ρ-hydroxyacetophenone from simple precursors. nih.gov While a direct biocatalytic route to this compound has not been extensively reported, the principles of enzyme engineering and pathway design could be applied to develop such a process. This could involve the use of enzymes like tyrosine phenol-lyase and tyrosine ammonia-lyase for the para-alkenylation of phenols, followed by further enzymatic modifications. proquest.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of active pharmaceutical ingredients, which often involves multi-step processes, has been successfully demonstrated in continuous flow systems. researchgate.net A multi-step synthesis of this compound, such as the one starting from p-xylene, could be adapted to a continuous flow process, potentially leading to higher efficiency and scalability.

MethodCatalyst/ConditionsAdvantagesChallenges
Photocatalytic AcylationVisible light, photocatalyst (e.g., Ir/Ni complexes)Mild reaction conditions, high specificity for phenolic OH (O-acylation). nih.govDevelopment of efficient C-acylation protocols is ongoing.
BiocatalysisEngineered enzymes/whole-cell systemsHigh selectivity, environmentally friendly, mild conditions. nih.govnih.govEnzyme stability and substrate scope can be limiting; requires development of specific biocatalysts.
Flow ChemistryContinuous flow reactorsImproved safety, scalability, and efficiency for multi-step syntheses. researchgate.netRequires specialized equipment and optimization of reaction parameters for flow conditions.

Catalytic Synthesis (e.g., Lewis Acid Catalysis, Transition Metal-Mediated Couplings)

The classical and most prevalent method for synthesizing hydroxy aryl ketones, including this compound, is the Lewis acid-catalyzed Fries rearrangement. wikipedia.orgchemistrylearner.com This reaction involves the intramolecular acyl migration of a phenolic ester, in this case, 2,4-dimethylphenyl acetate, to the aromatic ring. byjus.com

Lewis Acid Catalysis: A variety of Lewis acids can effectively catalyze this rearrangement, with aluminum chloride (AlCl₃) being the most traditional. thermofisher.com Other common catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Typically, these catalysts are required in stoichiometric or even excess amounts because they complex with both the starting ester and the resulting phenolic ketone product. organic-chemistry.org The reaction proceeds by the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond, facilitating its cleavage to generate a key acylium ion intermediate. wikipedia.orgbyjus.com

Solid Acid Catalysis: To overcome issues associated with corrosive and difficult-to-recycle homogeneous Lewis acids, heterogeneous solid acid catalysts have been developed. Zeolites, particularly large-pore variants like BEA(15) and FAU(15), have demonstrated efficacy in catalyzing the Fries rearrangement of substituted substrates, including 2,4-dimethylphenyl acetate. rsc.org These solid acids offer the advantages of easier separation, potential for regeneration, and enhanced selectivity. For the rearrangement of 2,4-dimethylphenyl acetate over a BEA(15) zeolite catalyst, high selectivity towards the ortho-rearranged product (6-hydroxy-2,4-dimethylacetophenone) was noted, though the formation of the para-isomer (the target compound) is also a component of the reaction mixture. rsc.org

Below is a table summarizing various catalytic systems used in Fries rearrangements analogous to the synthesis of this compound.

Catalyst TypeCatalyst ExampleTypical ConditionsKey Features
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)25-160 °C, various solvents or neatTraditional method, often requires >1 equivalent of catalyst. organic-chemistry.orgjocpr.com
Homogeneous Lewis Acid Titanium Tetrachloride (TiCl₄)Varies, often used for regioselectivityCan offer different ortho/para selectivity compared to AlCl₃. sigmaaldrich.comsigmaaldrich.com
Homogeneous Brønsted Acid Methanesulfonic Acid (MeSO₃H)High temperatureAn alternative to Lewis acids, considered more environmentally friendly. organic-chemistry.org
Heterogeneous Solid Acid Zeolite BEA, FAUToluene, 150 °CRecyclable catalyst, offers shape selectivity. rsc.orgrsc.org
Heterogeneous Solid Acid Sulfated ZirconiaSolvent-free, 150-200 °CGreen, reusable, and efficient catalyst. rsc.org

This table is generated based on data for analogous Fries rearrangement reactions.

Transition metal-mediated couplings are not standard synthetic routes for this particular molecular structure. The dominant catalytic strategies rely on the generation of an electrophilic acylium species to perform an electrophilic aromatic substitution, for which Lewis and Brønsted acids are best suited.

Green Chemistry Protocols (e.g., Solvent-Free, Microwave-Assisted, Photochemical Synthesis)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Fries rearrangement.

Solvent-Free and Microwave-Assisted Synthesis: A notable green approach combines microwave irradiation with solvent-free conditions. The use of solid supports, such as an acidic Al₂O₃-ZnCl₂ mixture on silica (B1680970) gel, allows the reaction to proceed rapidly and in high yield without a solvent. jocpr.com Microwave heating can dramatically reduce reaction times from hours to minutes. jocpr.comijfmr.com For instance, the rearrangement of p-cresyl acetate, a similar substrate, using AlCl₃ proceeds in just two minutes under microwave irradiation to give an 85% yield. ijfmr.com Studies on various phenyl acetates have shown that microwave irradiation can accelerate the reaction, although the effect is more pronounced for some substrates than others. ccsenet.orgresearchgate.net This acceleration is often attributed to the efficient absorption of microwave energy by the polar adducts formed between the Lewis acid and the substrate. researchgate.net

Photochemical Synthesis: The photo-Fries rearrangement is an alternative synthetic route that avoids chemical catalysts altogether, relying instead on ultraviolet (UV) light. wikipedia.orgsigmaaldrich.comtestbook.com This reaction proceeds through a different, radical-based mechanism. Irradiation of the precursor, 2,4-dimethylphenyl acetate, would lead to the homolytic cleavage of the ester's C-O bond. researchgate.netrsc.org This generates a phenoxy radical and an acyl radical, which are initially trapped in a "solvent cage". researchgate.net Recombination of these radicals within the cage can lead to the formation of the ortho and para rearranged products. While synthetically useful, the photo-Fries rearrangement often suffers from low yields and the formation of byproducts, limiting its use in commercial production. wikipedia.org Recent advancements have explored using green media, such as aqueous surfactant micelles, to control the product distribution by influencing the behavior of the radical pair intermediates. rsc.orgacs.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations in the Formation of this compound

Chemoselectivity: The primary chemoselective challenge in the Fries rearrangement is minimizing the competing cleavage reaction, which results in the formation of the corresponding phenol (2,4-dimethylphenol) and acylating agents. rsc.orgrsc.org Kinetic studies on related substrates suggest that rearrangement and ester cleavage often occur as parallel reactions. rsc.org Reaction conditions must be optimized to favor the desired intramolecular rearrangement over intermolecular acylation or simple cleavage.

Regioselectivity: The Fries rearrangement is ortho and para selective. byjus.com The synthesis of this compound requires the selective migration of the acetyl group to the C5 position of the ring, which is para to the ester oxygen. The alternative ortho-migration would yield 1-(3-Hydroxy-2,4-dimethylphenyl)ethanone. The ratio of these two isomers is highly dependent on reaction conditions.

Temperature: Temperature is a critical factor in controlling regioselectivity. Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.orgbyjus.com This is often explained by kinetic versus thermodynamic control; the para product is formed faster at low temperatures (kinetic product), while the ortho product is more stable, often due to the formation of a bidentate complex with the Lewis acid catalyst, and is favored at higher temperatures that allow for equilibrium to be reached (thermodynamic product). wikipedia.org

Solvent: Solvent polarity also plays a key role. Non-polar solvents tend to favor the formation of the ortho isomer. As solvent polarity increases, the ratio of the para product generally increases. wikipedia.orgbyjus.com

For the specific synthesis of this compound, employing low temperatures (e.g., below 60°C) and a moderately polar solvent would be expected to maximize the yield of the desired para isomer.

Stereoselectivity: The target molecule, this compound, is achiral and the Fries rearrangement does not introduce any chiral centers. Therefore, stereoselectivity is not a consideration in this particular synthesis.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

The mechanism of the Lewis acid-catalyzed Fries rearrangement, while extensively studied, is complex and can proceed through concurrent pathways. wikipedia.org

Ionic Pathway (Lewis Acid Catalysis): The most widely accepted mechanism involves the generation of an electrophilic acylium carbocation. wikipedia.orgchemistrylearner.combyjus.com

Complexation: The Lewis acid (e.g., AlCl₃) first coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. byjus.com

Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to its cleavage. This generates an acylium ion (CH₃CO⁺) and a metal phenoxide complex (e.g., [ArO-AlCl₂]⁺). wikipedia.org

Intermolecular vs. Intramolecular: The reaction can then proceed via two routes. In the intermolecular pathway, the acylium ion fully dissociates, enters the solvent bulk, and then attacks the aromatic ring of another phenoxide molecule in a classic electrophilic aromatic substitution. This pathway is supported by crossover experiments where a mixture of different esters leads to mixed products. wikipedia.org In the intramolecular pathway, the acylium ion is thought to remain in close proximity to the phenoxide within a solvent cage, rearranging without fully dissociating.

Electrophilic Attack & Re-aromatization: The acylium ion attacks the electron-rich aromatic ring at the ortho or para positions. Subsequent loss of a proton re-aromatizes the ring, yielding the hydroxy aryl ketone product after acidic workup to hydrolyze the metal-phenoxide complex.

Radical Pathway (Photo-Fries Rearrangement): The photochemical variant proceeds via a completely different mechanism involving radical intermediates.

Homolytic Cleavage: Upon absorption of UV light, the ester undergoes homolytic cleavage of the acyl-oxygen bond, forming a phenoxy radical and an acyl radical. researchgate.netbarbatti.org

Solvent Cage Effect: These radicals are formed as a geminate radical pair within a "solvent cage". researchgate.net

Radical Recombination: The radicals can recombine within the cage at the ortho or para positions of the phenoxy radical, which, after tautomerization, yields the final hydroxy ketone products. If the radicals escape the solvent cage, they can lead to other byproducts, such as the formation of the parent phenol by abstracting a hydrogen atom from the solvent. rsc.org

Kinetic Studies and Activation Energy Determination

Detailed kinetic studies on the Fries rearrangement are complex due to the multiple competing and parallel reactions (ortho vs. para rearrangement, ester cleavage). However, studies on analogous systems provide valuable insights.

Influence of Reaction Conditions on Product Distribution and Yield

The following table summarizes the influence of key reaction conditions on the outcome of the Fries rearrangement.

Reaction ConditionInfluence on Product Distribution and Yield
Temperature Low Temperature (< 60°C): Favors the formation of the para isomer (this compound). wikipedia.org
High Temperature (> 100°C): Favors the formation of the ortho isomer (1-(3-Hydroxy-2,4-dimethylphenyl)ethanone). byjus.com
Solvent Non-polar Solvents (e.g., carbon disulfide, chlorobenzene): Increases the proportion of the ortho product. wikipedia.org
Polar Solvents (e.g., nitrobenzene): Increases the proportion of the para product. byjus.com
Solvent-Free: Can lead to high yields and rapid reactions, especially with microwave assistance. jocpr.com
Catalyst Concentration: Stoichiometric or excess amounts of Lewis acids are often needed for high conversion. organic-chemistry.org
Type: Different Lewis acids (AlCl₃, TiCl₄) or solid acids (zeolites) can alter the ortho/para ratio and the balance between rearrangement and cleavage. sigmaaldrich.comrsc.org
Reaction Time Prolonged reaction times, especially at high temperatures, can lead to the formation of di-acylated products or decomposition.

This table is generated based on established principles of the Fries rearrangement.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific experimental HRMS data, including the measured m/z value for the molecular ion [M+H]⁺ or [M]⁺˙, is not available in the searched resources. This information is crucial for confirming the elemental composition and exact mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available. Furthermore, no data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC could be located for this specific molecule. This information is essential for the unambiguous assignment of the proton and carbon signals and for mapping the connectivity of the atoms within the molecule. Information regarding NOESY/ROESY for stereochemical analysis is also unavailable.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

A specific experimental IR spectrum or a table of characteristic absorption frequencies (in cm⁻¹) for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone could not be found. This data is necessary to identify the principal functional groups and their vibrational modes, such as the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be governed by the chromophores present in its structure: the substituted benzene (B151609) ring and the acetyl group. The primary chromophore is the acetophenone (B1666503) system, where the carbonyl group is conjugated with the phenyl ring.

The electronic spectrum is expected to display absorptions arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is formally forbidden and thus of much lower intensity, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The presence of the hydroxyl (-OH) and two methyl (-CH₃) groups as substituents on the phenyl ring will influence the position (λmax) and intensity of these absorption bands. These auxochromes, particularly the electron-donating hydroxyl group, are expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted acetophenone. This is due to the extension of the conjugated system through resonance.

Table 1: Expected UV-Vis Absorption Bands for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore Expected Intensity
π → π* 250-290 Phenylacetyl High
π → π* 290-330 Hydroxyphenylacetyl Moderate to High

Note: The data in this table is predictive and based on the analysis of the compound's structure and comparison with related molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, there are no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive analysis of its solid-state structure, including its crystal system, space group, and unit cell dimensions, cannot be provided.

However, studies on isomers like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been reported. nih.gov Such analyses reveal crucial details, for example, the existence of strong intramolecular hydrogen bonds between the phenolic hydroxyl group and the carbonyl oxygen, which significantly influences the molecule's conformation. nih.gov For 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, it has been shown to crystallize in a monoclinic space group with a specific conformation dictated by these interactions. nih.gov

Should single crystals of this compound become available, X-ray diffraction analysis would be expected to reveal:

The planarity of the phenyl ring.

The conformation of the acetyl group relative to the ring.

The presence of intermolecular hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing.

Table 2: Illustrative Crystallographic Data for the Isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone

Parameter Reported Value
Crystal System Monoclinic
Space Group C2/c
a (Å) Value not provided in abstract
b (Å) Value not provided in abstract
c (Å) Value not provided in abstract

Note: This data is for an isomer of the title compound and is presented for illustrative purposes only. nih.gov

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

A Raman spectrum for this compound is not currently available in the public domain. However, the expected characteristic Raman bands can be predicted based on its functional groups. The spectrum would be dominated by vibrations of the aromatic ring, the carbonyl group, and the methyl groups.

Key expected Raman bands would include:

C=O Stretch: A strong band is anticipated in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretches: Multiple bands are expected between 1400 and 1620 cm⁻¹. A particularly intense band around 1600 cm⁻¹ is characteristic of the ring stretching vibration in acetophenones. ias.ac.in

Ring Breathing Mode: An intense band, characteristic of the benzene ring, is expected around 1000 cm⁻¹. ias.ac.in

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Other Vibrations: Various in-plane and out-of-plane bending vibrations for C-H and C-C bonds would populate the fingerprint region (below 1400 cm⁻¹).

The study of acetophenone itself shows that the ring breathing (around 1002 cm⁻¹) and ring stretching (around 1600 cm⁻¹) vibrations are typically strongly enhanced. ias.ac.in

Table 3: Predicted Prominent Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch 1650 - 1700 Strong
Aromatic Ring C=C Stretch 1580 - 1620 Strong
Aromatic Ring C=C Stretch 1400 - 1500 Medium

Note: This table contains predicted values based on the analysis of functional groups and data from related compounds like acetophenone.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral derivatives are formed)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its native state, it will not exhibit a CD or ORD spectrum.

However, if this compound were used as a synthon to create new chiral molecules, chiroptical spectroscopy would become a critical tool for their characterization. For instance, if the acetyl group were to undergo a reaction (e.g., reduction to a secondary alcohol followed by esterification with a chiral acid) that introduces a chiral center, the resulting derivatives would be optically active.

In such a scenario, CD spectroscopy could be used to:

Confirm the successful synthesis of a chiral derivative.

Determine the enantiomeric excess (e.e.) of the product mixture by comparing the observed CD signal to that of a pure enantiomer.

Potentially assign the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum to theoretical calculations or spectra of known related compounds.

The chromophores within the molecule, particularly the substituted phenyl ring, would give rise to characteristic Cotton effects in the CD spectrum, allowing for sensitive analysis.

Chemical Reactivity and Derivatization Strategies of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Reactivity of the Phenolic Hydroxyl Group of 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

The phenolic hydroxyl group imparts acidic character to the molecule and is a key site for various derivatization strategies. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group on the aromatic ring.

Alkylation and Acylation Reactions (e.g., Ether and Ester Formation)

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, a potent nucleophile. This nucleophilicity is central to alkylation and acylation reactions, leading to the formation of ethers and esters, respectively.

Alkylation (Ether Formation): The Williamson ether synthesis is a classical and widely employed method for the alkylation of phenols. In this reaction, the phenoxide of this compound, generated by treatment with a suitable base such as sodium hydride (NaH) or a carbonate base, undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Acylation (Ester Formation): Ester derivatives of this compound can be synthesized through acylation of the phenolic hydroxyl group. This is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or acid anhydride (B1165640), in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 1-(5-acetoxy-2,4-dimethylphenyl)ethanone.

An alternative approach to acylated phenols is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone under the influence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comthermofisher.comorganic-chemistry.org While this is typically used to synthesize hydroxyacetophenones, the principles can be applied in the context of derivatization. For example, subjecting 2,4-dimethylphenyl acetate (B1210297) to Fries rearrangement conditions has been shown to produce o-hydroxyacetophenones. rsc.org

Interactive Data Table: Alkylation and Acylation Reactions

Reaction TypeReagentsProduct
Alkylation (Etherification)Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)1-(5-Methoxy-2,4-dimethylphenyl)ethanone
Acylation (Esterification)Acyl halide (e.g., CH₃COCl), Base (e.g., Pyridine)1-(5-Acetoxy-2,4-dimethylphenyl)ethanone

Oxidation Reactions and Quinone Formation

The phenolic hydroxyl group renders the aromatic ring susceptible to oxidation. Under controlled conditions, phenols can be oxidized to quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of this compound would be expected to yield a benzoquinone derivative.

The outcome of the oxidation is dependent on the substitution pattern of the phenol and the oxidizing agent employed. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and salcomine (B1680745) in the presence of oxygen. ucsb.edulibretexts.org For 2,4-disubstituted phenols, oxidation can lead to the formation of ortho-quinones. The presence of the acetyl group and two methyl groups on the ring will influence the regioselectivity and feasibility of quinone formation. The oxidation of substituted phenols can be a complex process, and the specific conditions required for the selective formation of a quinone from this compound would need to be determined experimentally.

Condensation Reactions Involving the Hydroxyl Group

While less common for simple phenols, the hydroxyl group can participate in condensation reactions under specific conditions. For instance, in the presence of a suitable catalyst, phenols can condense with ketones. However, the more prevalent condensation reactions for this molecule involve the activated positions on the aromatic ring ortho and para to the hydroxyl group, driven by its electron-donating nature.

Reactivity of the Carbonyl Group within this compound

The carbonyl group of the acetyl moiety is electrophilic and is a prime target for nucleophilic attack. This reactivity allows for a wide array of transformations, including reduction to an alcohol and the formation of new carbon-carbon bonds.

Reduction to Alcohols (e.g., Catalytic Hydrogenation, Hydride Reduction)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-hydroxy-2,4-dimethylphenyl)ethanol. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure and at a controlled temperature.

Hydride Reduction: Complex metal hydrides are powerful reducing agents capable of reducing ketones to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly used for this purpose in protic solvents like methanol (B129727) or ethanol. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Interactive Data Table: Reduction of Carbonyl Group

Reduction MethodReagent(s)Product
Catalytic HydrogenationH₂, Pd/C1-(5-Hydroxy-2,4-dimethylphenyl)ethanol
Hydride ReductionNaBH₄, CH₃OH1-(5-Hydroxy-2,4-dimethylphenyl)ethanol
Hydride Reduction1. LiAlH₄, THF 2. H₃O⁺1-(5-Hydroxy-2,4-dimethylphenyl)ethanol

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Cyanohydrin Formation)

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and the conversion of the carbonyl to a hydroxyl group.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones. libretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. Specifically, the addition of a methyl group would yield 2-(5-hydroxy-2,4-dimethylphenyl)propan-2-ol. It is important to note that the acidic phenolic proton would be deprotonated by the Grignard reagent, consuming one equivalent of the reagent. Therefore, at least two equivalents of the Grignard reagent are required to achieve both deprotonation and nucleophilic addition.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. The reaction of this compound with HCN would produce 2-(5-hydroxy-2,4-dimethylphenyl)-2-hydroxypropanenitrile. fiveable.me Cyanohydrins are valuable synthetic intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions (e.g., Knoevenagel, Mannich, Aldol (B89426) Condensations)

The acetyl group of this compound features acidic α-protons, making it a suitable substrate for various condensation reactions that form new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton to synthesize more complex molecules.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. sigmaaldrich.commagritek.com For this compound, self-condensation is possible, but a crossed or directed aldol condensation with a non-enolizable aldehyde is more common in synthesis. This reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ethanone (B97240) to form a reactive enolate. youtube.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aromatic aldehyde. This pathway is instrumental in the synthesis of chalcones, which are precursors to flavonoids.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. The aminomethylation can occur at the α-carbon of the acetyl group. However, with highly activated phenolic ketones, aminomethylation can also occur on the aromatic ring as a type of electrophilic substitution, particularly at positions activated by the hydroxyl group. nih.gov The specific outcome depends on the reaction conditions and the relative reactivity of the α-carbon versus the aromatic ring.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While this compound itself does not have a sufficiently activated methylene group for a classic Knoevenagel reaction, its derivatives can participate. For instance, a derivative where the acetyl group is extended to a β-keto ester could readily undergo Knoevenagel condensation. The reaction is typically catalyzed by a weak base.

The table below summarizes typical conditions for these condensation reactions based on analogous hydroxyacetophenones.

Reaction TypeTypical ReactantsCatalyst/ConditionsProduct Type
Aldol (Claisen-Schmidt) Aromatic AldehydeAqueous NaOH or KOH, EthanolChalcone (B49325) (α,β-Unsaturated Ketone)
Mannich Formaldehyde, Secondary Amine (e.g., Dimethylamine)Acidic or Basic catalysisMannich Base (β-Amino Ketone)

Alpha-Halogenation and Subsequent Transformations

The methyl group of the acetyl moiety in this compound can be halogenated under appropriate conditions. This α-halogenation introduces a good leaving group, opening pathways for a variety of subsequent nucleophilic substitution reactions.

The reaction typically proceeds via an enol or enolate intermediate in either acidic or basic conditions. For instance, α-bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The resulting α-halo ketone, such as 2-bromo-1-(5-hydroxy-2,4-dimethylphenyl)ethanone, is a versatile synthetic intermediate. lookchem.comcymitquimica.com The presence of the bromine atom significantly enhances the electrophilicity of the α-carbon. cymitquimica.com

These α-halo ketones are valuable precursors for the synthesis of various heterocyclic compounds. For example, they can react with nucleophiles like thiourea (B124793) or thioamides to form aminothiazoles, or with 1,3-dicarbonyl compounds in the Hantzsch pyridine synthesis.

Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Ring of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one hydroxyl and two methyl groups. Their combined effect strongly outweighs the deactivating, meta-directing effect of the acetyl group. The regiochemical outcome of these substitutions is determined by the powerful ortho-, para-directing influence of the hydroxyl group.

Halogenation Studies (e.g., Bromination, Chlorination)

Halogenation of this compound is expected to be a facile reaction due to the activated nature of the ring. The primary directing group is the hydroxyl at C-5, which strongly activates the ortho positions (C-4 and C-6) and the para position (C-2). In this specific molecule, the C-2 and C-4 positions are already substituted with methyl groups. Therefore, electrophilic attack is predicted to occur at the remaining activated ortho position, C-6.

Studies on analogous compounds support this prediction. For example, the bromination of 2-hydroxy-5-methylacetophenone in glacial acetic acid yields the product where bromine is introduced at the position para to the powerful hydroxyl directing group. Applying this principle to this compound, the substitution would be directed to the C-6 position, which is ortho to the hydroxyl group and meta to the acetyl group.

ReactionReagentExpected Product
Bromination Br₂ in Acetic Acid1-(6-Bromo-5-hydroxy-2,4-dimethylphenyl)ethanone
Chlorination SO₂Cl₂ or Cl₂ in a suitable solvent1-(6-Chloro-5-hydroxy-2,4-dimethylphenyl)ethanone

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Given the high activation of the phenyl ring in this compound, these reactions must be conducted under carefully controlled, mild conditions to avoid polysubstitution and oxidative side reactions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or milder reagents like nitric acid in acetic acid. The nitro group (NO₂⁺) is a strong electrophile and will be directed primarily by the hydroxyl group to the C-6 position.

Sulfonation: Sulfonation is typically performed with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and the sulfonic acid group (SO₃H) will also be directed to the C-6 position. The reaction conditions can be tuned to favor the kinetic or thermodynamic product.

Friedel-Crafts Alkylation/Acylation (if applicable)

Friedel-Crafts reactions on highly activated phenolic substrates like this compound are often challenging. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs on the oxygen atoms of both the hydroxyl and acetyl groups. This complexation deactivates the ring towards the desired electrophilic substitution. Furthermore, the phenolic hydroxyl group can act as a nucleophile, leading to O-alkylation or O-acylation as a competing side reaction. Due to these complications, Friedel-Crafts reactions are generally not the preferred method for introducing alkyl or acyl groups onto this substrate. Alternative synthetic routes are typically employed. beilstein-journals.org

Regioselectivity and Chemoselectivity in the Derivatization of this compound

The derivatization of this compound is governed by the principles of regioselectivity and chemoselectivity, arising from the diverse array of functional groups present.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Key points of chemoselectivity for this molecule include:

O-Alkylation/Acylation vs. C-Alkylation/Acylation: In the presence of an alkyl or acyl halide and a base, a competition exists between reaction at the phenolic oxygen (O-alkylation/acylation) and reaction at the α-carbon of the ketone (C-alkylation/acylation). The choice of base and solvent can influence the outcome (hard vs. soft nucleophiles/electrophiles).

Aromatic Substitution vs. Side-Chain Reaction: When using electrophilic reagents, the primary reaction is electrophilic substitution on the highly activated aromatic ring rather than at the acetyl group's α-carbon. Conversely, reactions involving enolate formation (e.g., aldol condensation) are selective for the acetyl side chain.

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available on a single functional group, such as the aromatic ring.

Electrophilic Aromatic Substitution: As discussed, the regioselectivity of EAS is overwhelmingly controlled by the powerful ortho-directing hydroxyl group at C-5. With the C-2 and C-4 positions blocked, electrophiles are directed almost exclusively to the C-6 position. The directing effects of the methyl and acetyl groups are secondary in determining the position of substitution.

Synthesis of Complex Molecular Architectures and Heterocycles Using this compound as a Key Intermediate

This compound is a versatile precursor in the synthesis of a variety of complex molecular architectures and heterocyclic compounds. Its chemical structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic acetyl group, and an activated aromatic ring, allows for a diverse range of chemical transformations. These reactions are instrumental in constructing fused ring systems and substituted heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

The strategic positioning of the hydroxyl and acetyl groups, along with the methyl substituents on the phenyl ring, influences the regioselectivity of cyclization reactions and provides steric and electronic effects that can be exploited in targeted synthesis. This section explores several key synthetic strategies that utilize this compound as a pivotal intermediate.

Chromones (1-benzopyran-4-ones) and their derivatives, flavones (2-phenyl-1-benzopyran-4-ones), are a major class of oxygen-containing heterocycles with a wide range of biological activities. The synthesis of these structures often commences from ortho-hydroxyacetophenones. This compound, being a meta-hydroxyacetophenone, can undergo reactions that are analogous to those of its ortho-isomers, often involving an initial condensation followed by cyclization.

One of the most common methods for chromone (B188151) synthesis is the Baker-Venkataraman rearrangement, which involves the intramolecular rearrangement of an O-acylated ortho-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. ijrpc.com While this compound is not an ortho-hydroxyacetophenone, related condensation reactions can lead to chromone scaffolds.

A prevalent route to flavones involves the Claisen-Schmidt condensation of a hydroxyacetophenone with an aromatic aldehyde to form a chalcone intermediate. wikipedia.orgnumberanalytics.com This chalcone can then undergo oxidative cyclization to yield the flavone (B191248) core. In the case of this compound, the reaction with a substituted benzaldehyde (B42025) in the presence of a base would yield a 2'-hydroxychalcone (B22705) analogue. Subsequent treatment with reagents like iodine in DMSO or selenium dioxide can induce cyclization to the corresponding flavone. scispace.com

The general reaction scheme is as follows:

Claisen-Schmidt Condensation: this compound reacts with an aromatic aldehyde (ArCHO) in the presence of a base (e.g., NaOH or KOH) to form a chalcone.

Oxidative Cyclization: The resulting chalcone is then treated with an oxidizing agent (e.g., I2 in DMSO) to facilitate the formation of the pyranone ring, yielding the flavone. scispace.com

The substitution pattern on the resulting flavone would be determined by the initial acetophenone (B1666503) and the chosen aromatic aldehyde.

Coumarins (1-benzopyran-2-ones) are another important class of oxygen-containing heterocycles. The Pechmann condensation is a classic and widely used method for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org

This compound itself is not a phenol in the traditional sense for a direct Pechmann condensation. However, the phenolic moiety within its structure can participate in this reaction. The reactivity of the phenol is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group. Electron-donating groups on the phenol generally facilitate the Pechmann condensation. jk-sci.com

The general reaction involves heating the phenolic compound with a β-ketoester (such as ethyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid, or other catalysts like aluminum chloride or methanesulfonic acid. wikipedia.org The substitution pattern on the resulting coumarin is dictated by the structure of the phenol and the β-ketoester used. For this compound, the cyclization would occur ortho to the hydroxyl group.

Reactant 1Reactant 2Product TypeKey Reaction
This compoundAromatic AldehydeFlavoneClaisen-Schmidt Condensation, Oxidative Cyclization
Phenolic moiety of this compoundβ-KetoesterCoumarinPechmann Condensation

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

This compound can be converted into a 1,3-dicarbonyl intermediate, which can then be cyclized to form a pyrazole (B372694). For instance, a Claisen condensation with an appropriate ester (e.g., ethyl formate) would introduce a second carbonyl group, forming a β-ketoaldehyde. Subsequent reaction of this intermediate with hydrazine or a substituted hydrazine would yield the corresponding pyrazole.

Alternatively, the acetyl group of this compound can be the starting point for building the pyrazole ring. The reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminone, which upon treatment with hydrazine, cyclizes to a pyrazole. mdpi.com

Intermediate from this compoundReagentHeterocyclic Product
1,3-Dicarbonyl derivativeHydrazine/Substituted HydrazinePyrazole
Enaminone derivativeHydrazinePyrazole

Isoxazoles are another class of five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are also important scaffolds in drug discovery. nih.gov A primary method for isoxazole (B147169) synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

Similar to pyrazole synthesis, this compound can be transformed into a 1,3-dicarbonyl compound. The reaction of this intermediate with hydroxylamine hydrochloride in a suitable solvent system would lead to the formation of the isoxazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl intermediate.

Another approach involves the initial formation of a chalcone via Claisen-Schmidt condensation with an aldehyde. wikipedia.org The resulting α,β-unsaturated ketone (chalcone) can then react with hydroxylamine to form an intermediate oxime, which subsequently undergoes cyclization to yield a dihydropyrazole (isoxazoline), which can be oxidized to the corresponding isoxazole.

The versatility of this compound as a building block is evident from these examples. The presence of multiple reactive sites allows for its incorporation into a wide array of complex molecular frameworks and heterocyclic systems, making it a valuable intermediate in synthetic organic chemistry.

Theoretical and Computational Chemistry Studies of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, we can determine electron distribution, molecular orbital energies, and other key descriptors of structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy state on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations on organic molecules, providing a good balance between accuracy and computational cost. ajchem-a.com

Table 1: Predicted Key Geometrical Parameters for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone from DFT Calculations (Note: This table is illustrative, showing the type of data obtained from DFT calculations; specific values require a dedicated computational study.)

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbonyl) ~1.24 Å
Bond Length C-O (hydroxyl) ~1.36 Å
Bond Length O-H (hydroxyl) ~0.97 Å
Bond Angle C-C-O (acetyl) ~120°

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, specifically near the electron-donating hydroxyl and methyl groups. The LUMO is anticipated to be centered on the electron-withdrawing acetyl group. The HOMO-LUMO gap would quantify the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: These values are examples and not from a specific calculation on this molecule.)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV

A larger energy gap, as illustrated above, would indicate high chemical stability. researchgate.net

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In this compound, the ESP map would show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group, marking it as a site for nucleophilic attack and hydrogen bond donation. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. researchgate.net This is particularly useful for identifying and characterizing intramolecular hydrogen bonds and hyperconjugative effects.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. A Potential Energy Surface (PES) map plots the molecule's energy as a function of one or more geometrical parameters, such as a dihedral angle. This allows for the identification of stable conformers (energy minima) and the energy barriers (transition states) between them. nih.gov For this compound, a key conformational feature is the rotation of the acetyl group around the C-C bond connecting it to the phenyl ring. A PES scan of this rotation would likely reveal two stable conformers, with the stability influenced by steric hindrance from the adjacent methyl group and the formation of an intramolecular hydrogen bond.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. researchgate.net this compound can potentially exist in different tautomeric forms.

Keto-enol Tautomerism: The acetyl group can undergo tautomerization to form a vinyl alcohol (enol) structure. Computational studies can determine the relative energies of the keto and enol forms. For simple acetophenones, the keto form is overwhelmingly more stable.

Phenol-keto Tautomerism: The phenol (B47542) moiety can tautomerize into a keto form (a cyclohexadienone). This process disrupts the aromaticity of the ring and is generally energetically unfavorable.

Theoretical calculations would involve optimizing the geometry of each potential tautomer and calculating their relative energies (including zero-point vibrational energy corrections) in the gas phase and in different solvents. The results would indicate the predominant tautomeric form under various conditions. In most cases involving phenols, the phenol form is significantly more stable due to the energetic favorability of the aromatic system. nih.gov

Rotational Barriers and Conformational Isomerism

Computational methods, particularly Density Functional Theory (DFT), have been effectively employed to calculate the barriers to internal rotation. researchgate.net For many acetophenone (B1666503) derivatives, a planar conformation, where the heavy atoms of the acetyl group lie in the same plane as the phenyl ring, is the most stable. researchgate.net The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen in compounds like 2'-hydroxyacetophenone is a critical factor in stabilizing a planar conformation. researchgate.netdoaj.orgnih.gov This interaction significantly influences the rotational barrier.

In a study of 2'-hydroxyacetophenone, a close structural analog to the title compound, the most stable conformer was found to possess Cs symmetry, facilitated by a strong intramolecular hydrogen bond. nih.gov The barrier to internal rotation of the methyl group (V3) in this molecule was experimentally determined to be 565.1(5) cm-1. doaj.orgnih.gov Theoretical calculations at the MP2/aug-cc-pVTZ level of theory have shown good agreement with experimental values for such systems. nih.gov

The substitution pattern on the phenyl ring also modulates the rotational barrier. Electron-donating or electron-withdrawing groups can alter the double bond character of the phenyl-acetyl bond through resonance effects, thereby affecting the energy required for rotation. researchgate.net For this compound, the presence of two methyl groups and a hydroxyl group is expected to influence the electronic distribution and, consequently, the rotational energy profile.

Potential energy surface (PES) scans are a common computational technique to explore the conformational space and identify stable isomers and transition states. uni-muenchen.deq-chem.com By systematically rotating the dihedral angle of the acetyl group relative to the phenyl ring and calculating the energy at each step, a rotational energy profile can be generated. The maxima on this profile correspond to the transition states for rotation, and the energy difference between the minima (stable conformers) and maxima represents the rotational barrier.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For a molecule like this compound, which can participate in various reactions such as those involving the phenolic hydroxyl group or the acetyl moiety, theoretical studies can provide invaluable insights into reaction pathways, transition states, and the influence of the solvent environment.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. For reactions involving this compound, such as electrophilic aromatic substitution, condensation reactions, or reactions at the phenolic hydroxyl group, the geometry and energy of the transition state can be calculated.

Once a stationary point on the potential energy surface is located, a frequency calculation is performed to confirm its nature. A minimum (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC is the minimum energy path connecting the transition state to the reactants and products. By following this path, chemists can verify that the identified transition state indeed connects the desired reactants and products and can also reveal any intermediate species that may be formed during the reaction. For example, in a multi-step reaction, IRC analysis can help to elucidate each individual step and the corresponding transition states and intermediates.

Solvation Effects Modeling for Reactions in Solution

Many chemical reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. ucsb.eduacs.orgacs.org Computational models of solvation are therefore crucial for accurately describing reactions in solution. These models can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. ucsb.edu This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be particularly important for a molecule like this compound with its hydroxyl and carbonyl groups. However, this method is computationally expensive.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgresearchgate.net The Polarizable Continuum Model (PCM) is a popular example. researchgate.net These models are computationally less demanding and can provide a good description of the bulk solvent effects on the reaction. For reactions involving charged or highly polar species, the stabilizing effect of a polar solvent can significantly lower the activation energy, and implicit solvent models can capture this effect.

A hybrid approach, combining a few explicit solvent molecules to model specific interactions in the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. acs.org For reactions of this compound in solution, the choice of the solvation model will depend on the specific reaction and the nature of the solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be a valuable tool for the identification and characterization of molecules like this compound and for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. For complex molecules, computational prediction of NMR spectra can aid in the assignment of experimental signals.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. DFT calculations can provide a good prediction of the vibrational spectrum of this compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be used to assign the vibrational modes of the molecule and to understand the effects of substituents and intramolecular interactions, such as the hydrogen bond between the hydroxyl and carbonyl groups, on the vibrational frequencies.

UV-Vis Maxima: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum of this compound. The inclusion of solvent effects is often crucial for accurate predictions of UV-Vis spectra, as the polarity of the solvent can influence the energies of the molecular orbitals involved in the electronic transitions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. mdpi.commdpi.com An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of the dynamic processes, such as conformational changes, molecular vibrations, and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape in solution. By simulating the molecule in a box of explicit solvent molecules, one can observe the rotational dynamics around the phenyl-acetyl bond and the fluctuations in the intramolecular hydrogen bond. The simulation can also provide information on the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions.

MD simulations are also invaluable for studying intermolecular interactions, for instance, the interaction of this compound with other molecules, such as biological macromolecules or other components in a mixture. nih.gov By simulating the complex, one can investigate the binding modes, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the association. Such studies are particularly relevant in the context of drug design and materials science.

The results of MD simulations can be analyzed to calculate various properties, including radial distribution functions (to describe the local structure of the solvent around the solute), hydrogen bond lifetimes, and free energy profiles for conformational changes or binding processes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their chemical structure. tandfonline.comresearchgate.netum.siimist.ma QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of the molecular structure) with a specific property of interest. These models are developed by training them on a set of molecules for which the property is known and can then be used to predict the property for new, untested molecules.

For derivatives of this compound, QSPR modeling could be a valuable tool for predicting a wide range of physicochemical and biological properties. For example, by systematically varying the substituents on the aromatic ring or modifying the acetyl group, a library of derivatives can be created. For each derivative, a set of molecular descriptors can be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (describing the connectivity of the atoms), geometrical (related to the 3D structure), or quantum chemical (e.g., orbital energies, partial charges).

A QSPR model can then be developed by finding a statistical relationship between the calculated descriptors and an experimentally determined property, such as solubility, boiling point, or a measure of biological activity. nih.gov Techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the model.

Once a predictive and statistically robust QSPR model is established, it can be used to screen a virtual library of derivatives of this compound and predict their properties without the need for experimental synthesis and testing. This can significantly accelerate the process of designing new molecules with desired properties, for example, in the development of new materials or pharmaceuticals.

Applications and Technological Relevance of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone and Its Derivatives Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The primary technological relevance of 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone lies in its role as a foundational building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the ketone, the hydroxyl group, and the aromatic ring—allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

Building Block for Fine Chemicals and Specialty Chemicals

As a member of the hydroxyacetophenone family, this compound is a key starting material for the synthesis of a range of fine and specialty chemicals. Hydroxyacetophenones, in general, are widely used in the synthesis of chalcones and flavonoids, which are classes of compounds with significant commercial and research interest. nih.govchemicalbook.com The synthesis of these compounds typically involves the condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde. nih.gov The specific substitution pattern of this compound would lead to novel chalcone (B49325) and flavonoid derivatives with unique electronic and steric properties, potentially influencing their application in various fields.

The versatility of this compound as a synthetic intermediate is further highlighted by its commercial availability as a research chemical, categorized under organic building blocks and ketones. bldpharm.com This availability facilitates its use in the development of new synthetic methodologies and the production of novel chemical entities.

Precursor for Advanced Materials (e.g., Monomers for Polymerization, Ligands in Catalysis)

Furthermore, the structure of this compound is suitable for the synthesis of multidentate ligands for use in catalysis. The oxygen atoms of the hydroxyl and acetyl groups can act as donor atoms for metal coordination. Through further synthetic modifications, additional donor atoms can be introduced to create ligands with specific coordination geometries and electronic properties, which are crucial for the development of efficient and selective catalysts for a variety of chemical transformations.

Materials Science Applications Derived from this compound

While specific research on the materials science applications of this compound is limited, the structural motifs present in the molecule suggest its potential utility in the development of novel functional materials. The broader class of aromatic ketones and phenols are known to be key components in various materials with interesting optical and electronic properties.

Photoactive Materials and Fluorescent Probes (Photophysical Properties)

Derivatives of hydroxylated aromatic compounds are known to exhibit interesting photophysical properties, making them candidates for photoactive materials and fluorescent probes. nih.govnih.gov The electronic properties of the aromatic ring in this compound, influenced by the hydroxyl and acetyl substituents, could be fine-tuned through chemical modification to produce derivatives with specific absorption and emission characteristics. For instance, the synthesis of fluorescent probes for the detection of specific analytes often involves the use of aromatic platforms that can be functionalized to interact with the target molecule, leading to a change in fluorescence. nih.govmdpi.comresearchgate.net The development of new fluorescent probes based on the this compound scaffold could offer novel tools for chemical sensing and bio-imaging.

Dyes and Pigments Based on Chromophore Design

The core structure of this compound can serve as a precursor for the synthesis of dyes and pigments. Azo dyes, for example, are a major class of colorants that are synthesized from aromatic precursors. nih.gov The reactivity of the aromatic ring in this compound allows for the introduction of chromophoric and auxochromic groups, which are responsible for the color of the dye. By carefully designing the molecular structure of derivatives, it is possible to create new colorants with specific hues, stabilities, and affinities for different substrates.

Liquid Crystal Components

The rigid aromatic core of this compound is a structural feature commonly found in liquid crystalline materials. While this compound itself is not a liquid crystal, it can be used as a synthetic intermediate to create more complex molecules with mesogenic properties. By attaching flexible aliphatic chains or other mesogenic units to the aromatic core, it is possible to design and synthesize new liquid crystal compounds. The specific substitution pattern of this compound could lead to liquid crystals with unique phase behaviors and electro-optical properties, which are critical for their application in display technologies and other advanced optical devices.

Polymer Additives or Cross-linking Agents

While direct applications of this compound in polymer science are not extensively documented in readily available literature, the broader class of hydroxyacetophenones is recognized for its utility in polymer chemistry. These compounds, possessing both a hydroxyl (-OH) and a ketone (C=O) group, can engage in various chemical reactions beneficial for polymer synthesis and modification.

For instance, p-Hydroxyacetophenone is noted for its compatibility with polyols. Its hydroxyl group can participate in cross-linking reactions, which helps to form robust polymer networks with improved material properties. sprchemical.com This reactivity is crucial for developing materials like coatings and adhesives. sprchemical.com Furthermore, hydroxyacetophenones can act as photoinitiators in photocurable systems; upon exposure to light, they generate free radicals that initiate polymerization, a process essential for rapid and controlled curing of materials such as dental composites. sprchemical.com The antioxidant properties of these phenolic compounds also help to inhibit oxidative degradation, thereby preserving the integrity and extending the lifespan of polymer-based products. sprchemical.com

Derivatives of 2'-Hydroxyacetophenone serve as intermediates in the synthesis of initiators for the controlled polymerization of compounds like DL-lactide, indicating their role in creating specialized polymers. lookchem.com

Chemo-sensing Applications of this compound Derivatives

The structural features of this compound make its derivatives excellent candidates for the development of chemosensors. The hydroxyl and ketone groups can be chemically modified, often by creating Schiff bases or other ligand structures, to selectively interact with specific ions or molecules.

Metal Ion Detection and Complexation Studies

Derivatives of hydroxyacetophenones are widely explored for their ability to detect and bind to metal ions. By incorporating specific binding sites, these molecules can be engineered to exhibit changes in their optical properties, such as color or fluorescence, upon complexation with a metal ion. This response allows for the qualitative and quantitative detection of various metal ions.

Hydrazone derivatives, synthesized from compounds like 2,4-dimethylphenyl hydrazine (B178648) and various aromatic carbonyl compounds, are highlighted as ideal candidates for chemosensor chemistry. researchgate.net These derivatives can form stable complexes with metal ions, leading to detectable spectroscopic changes.

pH Sensing Mechanisms and Indicators

The phenolic hydroxyl group present in this compound and its derivatives is inherently sensitive to changes in pH. This property can be harnessed to create pH indicators. In acidic or basic environments, the protonation state of the hydroxyl group changes, which can alter the electronic structure of the molecule and, consequently, its light-absorbing and emitting properties. This change allows for a visual or instrumental readout of the surrounding pH.

Anion Recognition Studies

Similar to metal ion detection, derivatives of this compound can be designed to recognize and bind specific anions. This is typically achieved by creating a receptor molecule with a cavity or binding site that is complementary in size, shape, and electronic character to the target anion. Hydrogen bonding interactions often play a crucial role in the recognition process. Upon binding, a detectable signal, such as a change in fluorescence or a color shift, is produced.

In vitro Chemical Biology Investigations of this compound Interactions (Strictly Non-Clinical)

The interactions of this compound and its derivatives with biological macromolecules are a subject of significant interest in chemical biology. These studies, conducted exclusively in controlled laboratory settings (in vitro), provide insights into the fundamental biochemical properties of these compounds.

Enzymatic Reactivity Studies (Compound as substrate or modulator of in vitro enzyme activity)

Hydroxyacetophenone derivatives have been investigated for their interactions with various enzymes, acting as either substrates or modulators of enzyme activity.

One notable enzyme is 4-hydroxyacetophenone monooxygenase (HAPMO), a Baeyer-Villiger monooxygenase that catalyzes the conversion of aromatic ketones to their corresponding esters. nih.gov Studies on HAPMO have revealed its broad substrate specificity, showing that it can act on a variety of acetophenone derivatives. nih.gov The efficiency of the enzymatic conversion is influenced by the nature and position of substituents on the phenyl ring. nih.gov

Derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3, in in vitro assays. nih.gov Certain bis-Schiff base derivatives showed potent inhibitory activity against these enzymes. nih.gov

Additionally, a series of nitrocatechol derivatives based on an acetophenone scaffold were synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT). One compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, was identified as a potent and selective inhibitor of peripheral COMT in in vitro studies. nih.gov

The following table summarizes the findings from in vitro enzyme inhibition studies for various hydroxyacetophenone derivatives.

Compound ClassTarget EnzymeKey Findings
Bis-Schiff bases of 2,4-dihydroxyacetophenonePhosphodiesterase-1 (PDE-1) & Phosphodiesterase-3 (PDE-3)Several derivatives exhibited potent inhibitory activity, with some showing higher efficacy than the standard inhibitor, suramin. nih.gov
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanoneCatechol-O-methyltransferase (COMT)Demonstrated potent and selective peripheral COMT inhibition with a prolonged duration of action in rat models. nih.gov

These non-clinical investigations underscore the versatility of the hydroxyacetophenone scaffold in designing molecules with specific technological and biochemical functions.

Protein Binding Mechanisms and Ligand-Protein Interaction Analysis

The study of ligand-protein interactions is fundamental to understanding the functional roles of chemical compounds in biological systems. For derivatives of this compound, computational methods such as molecular docking are employed to predict the binding affinity and orientation of the ligand within the active site of a protein. These analyses provide insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. Understanding these interactions is crucial for various technological applications, including the development of biosensors and affinity chromatography materials.

While specific protein binding studies for this compound are not extensively documented in publicly available literature, research on its structural isomers provides valuable insights. For instance, a molecular docking study was conducted on Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), an isomer of the target compound, to evaluate its binding efficacy against various proteins from Staphylococcus aureus. researchgate.net This type of analysis helps to identify potential protein targets and elucidate the structural basis for the compound's activity. researchgate.net

The study investigated the binding affinities of Ethanone, 1-(2-hydroxy-5-methyl phenyl) with six different proteins from S. aureus. The results, expressed in terms of binding energy (kcal/mol), indicate the stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity. researchgate.net The compound showed notable binding affinities with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). researchgate.net Such computational predictions are instrumental in guiding further experimental studies to validate these interactions and explore their potential technological applications. researchgate.netnih.gov

Table 1: Molecular Docking Results of Ethanone, 1-(2-hydroxy-5-methyl phenyl) with Staphylococcus aureus Proteins

Protein TargetPDB IDBinding Affinity (kcal/mol)Reference
Dehydrosqualene synthase (CrtM)2ZCO-6.8 researchgate.net
Dihydrofolate reductase (DHFR)2W9S-6.4 researchgate.net
Clumping factor A (ClfA)1N67-6.3 researchgate.net
Sortase-A1T2P-6.2 researchgate.net
DNA gyrase3U2D-5.9 researchgate.net
Undecaprenyl diphosphate (B83284) synthase (UPPS)4H8E-5.3 researchgate.net

Chemical Scavenging Activities (e.g., free radical scavenging assays in solution)

Phenolic compounds, including acetophenone derivatives, are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov This chemical scavenging activity is a key technological feature, making these compounds valuable in applications such as the stabilization of materials prone to oxidative degradation, including polymers, cosmetics, and food products. The efficacy of these compounds is commonly evaluated using in-solution assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

The structural features of hydroxyacetophenones, such as the position and number of hydroxyl groups on the phenyl ring, significantly influence their radical scavenging potential. nih.govnih.gov Research on various acetophenone derivatives has demonstrated their capacity to act as potent antioxidants. For example, a study on acetophenone benzoylhydrazones found that a 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the DPPH assay. nih.gov

Specific data on the free radical scavenging activity of this compound is limited. However, studies on structurally related C-prenylated acetophenones provide quantitative data on their antioxidant capabilities. These derivatives, which feature a prenyl group attached to the aromatic ring, have been evaluated for their ability to scavenge DPPH radicals, with results often expressed as the IC50 value (the concentration required to scavenge 50% of the radicals). researchgate.net

Table 2: DPPH Radical Scavenging Activity of a C-Prenylated Acetophenone Derivative

CompoundDPPH Scavenging Activity (IC50 in µM)Reference
2',4'-Dihydroxy-3'-(3-methyl-2-butenyl)acetophenone27.20 researchgate.net

The demonstrated efficacy of these related acetophenone derivatives in scavenging free radicals in solution highlights their potential for technological applications where oxidative stability is crucial. researchgate.net The data from such assays are essential for structure-activity relationship studies, which aim to design and synthesize new derivatives with enhanced antioxidant performance for various industrial uses. nih.gov

Environmental and Sustainability Considerations in the Chemistry of 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Development of Sustainable Synthetic Routes for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone

The synthesis of hydroxyaryl ketones such as this compound traditionally involves methods like the Friedel-Crafts acylation or the Fries rearrangement. jocpr.comsigmaaldrich.cn These classic methods often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and volatile organic solvents, which can lead to significant environmental concerns. jocpr.comresearchgate.net The development of sustainable synthetic routes focuses on improving the efficiency and reducing the environmental footprint of these processes.

Green chemistry metrics like atom economy and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a chemical process. sheldon.nlwikipedia.org Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. sheldon.nl

A traditional Friedel-Crafts acylation, for instance, typically has a poor atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst that is subsequently quenched and disposed of. researchgate.netrsc.org The E-Factor for such reactions, particularly in the fine chemicals and pharmaceutical sectors, can be high, often ranging from 5 to over 50, indicating significant waste generation. sheldon.nlresearchgate.net

This table presents a hypothetical comparison based on general principles of Friedel-Crafts acylation. Actual values would depend on specific reaction conditions and work-up procedures.

Sustainable alternatives aim to improve these metrics. The use of catalytic, rather than stoichiometric, amounts of reusable solid acid catalysts can dramatically improve both atom economy and the E-Factor. researchgate.netrsc.org

A key aspect of sustainable chemistry is the use of renewable feedstocks. reagent.co.uk Phenolic compounds, in general, can be derived from biomass, with lignin (B12514952) being a particularly abundant source of aromatic structures. researchgate.netcityu.edu.hkacs.orgrsc.org Lignin depolymerization can yield a variety of phenolic building blocks, which could potentially be used to synthesize this compound. researchgate.netcityu.edu.hk The development of efficient catalytic processes to convert lignin-derived phenols into more complex molecules is an active area of research. rsc.orgnih.gov

Furthermore, the acyl group could potentially be sourced from bio-based carboxylic acids, which can be produced through the fermentation of sugars or other biological feedstocks. nrel.gov This would create a pathway to the target molecule that is largely independent of fossil fuels.

Traditional Friedel-Crafts reactions often employ halogenated solvents, which are environmentally persistent and pose health risks. researchgate.net Green chemistry encourages the use of more benign alternatives or the elimination of solvents altogether. frontiersin.org

For the synthesis of compounds like this compound, several greener solvent strategies could be explored:

Deep Eutectic Solvents (DES): A combination of choline (B1196258) chloride and zinc chloride can act as both a catalyst and a solvent for Friedel-Crafts acylation, offering high yields and the potential for recycling. rsc.orgresearchgate.net

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), especially with solid catalysts, which significantly reduces waste. frontiersin.orgsemanticscholar.org

Bio-based Solvents: The use of solvents derived from renewable resources, such as vegetable oils, is another emerging area in sustainable chemistry. nih.gov

The use of reagents like methanesulfonic acid, which can be biodegradable, in combination with continuous flow technology, presents a promising metal-free and sustainable method for the acylation of phenols. digitellinc.com

Environmental Fate and Degradation Studies of this compound

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, this would involve processes like photodegradation in the atmosphere and water, and biodegradation in soil and aquatic systems.

Aromatic ketones are known to undergo photodegradation. In the atmosphere, the primary degradation pathway for ketones is through reaction with hydroxyl (OH) radicals. mdpi.com The presence of a phenolic hydroxyl group and alkyl substituents on the aromatic ring would likely influence the rate of this reaction. Ketones can also undergo photolysis, where they absorb UV radiation and break down. mdpi.com

In aquatic environments, direct photolysis by sunlight and indirect photodegradation initiated by reactive species like hydroxyl radicals would be the main degradation pathways. The specific degradation products would depend on the reaction conditions but could include more oxidized or fragmented molecules.

Phenolic compounds are generally susceptible to microbial degradation in environments like soil and water. vtt.finih.govresearchgate.net Microorganisms possess enzymes that can break down aromatic rings, often through hydroxylation followed by ring cleavage. researchgate.netnih.gov The presence of the ketone and methyl groups on the aromatic ring of this compound would influence its susceptibility to microbial attack.

Studies on similar molecules, such as substituted acetophenones, have shown that bacteria can metabolize these compounds, often initiating the process with an oxidation step. nih.govnih.gov The likely biodegradation pathway for this compound would involve initial enzymatic modification of the side chains or further hydroxylation of the aromatic ring, followed by cleavage and eventual mineralization to carbon dioxide and water. researchgate.net

This table outlines a plausible, hypothetical degradation pathway based on known microbial metabolism of similar phenolic compounds.

Waste Minimization and Byproduct Utilization in the Synthesis of this compound

The primary and most established method for synthesizing this compound is the Fries rearrangement of 2,4-dimethylphenyl acetate (B1210297). This reaction, while effective, presents notable environmental challenges in its traditional form, primarily related to catalyst choice and byproduct formation.

Waste Minimization Strategies

Green Chemistry Approaches: To mitigate the environmental impact of the traditional Fries rearrangement, significant research has focused on the development of greener catalytic systems. Solid acid catalysts, particularly zeolites, have emerged as promising alternatives. patsnap.com These materials offer several advantages:

Catalytic Amounts: Unlike Lewis acids, solid acids are used in catalytic quantities, significantly reducing the waste generated from the catalyst itself.

Reduced Corrosion and Hazard: Solid acids are generally less corrosive and hazardous than their Lewis acid counterparts, leading to safer operating conditions and less complex containment requirements.

The use of microporous zeolites has been shown to be effective in the rearrangement of substituted aryl esters, including dimethylphenyl acetates. patsnap.com The choice of zeolite and reaction conditions can also influence the selectivity of the reaction, favoring the formation of the desired isomer and thereby minimizing the generation of unwanted byproducts. patsnap.com

Byproduct Formation and Utilization

The main byproducts in this synthesis are:

2,4-Dimethylphenol (B51704): This compound is formed through the cleavage of the ester bond in the starting material, 2,4-dimethylphenyl acetate. patsnap.com

Isomeric Hydroxyacetophenones: The Fries rearrangement can result in the formation of other isomers of the desired product, with the primary one being 1-(3-Hydroxy-2,4-dimethylphenyl)ethanone. The ratio of these isomers is influenced by reaction conditions such as temperature and the choice of catalyst. google.com

Utilization of 2,4-Dimethylphenol: Fortunately, 2,4-dimethylphenol is not merely a waste product but a valuable chemical with a wide range of industrial applications. Its recovery from the reaction mixture can significantly improve the economic and environmental profile of the synthesis of this compound. Some of the key applications of 2,4-dimethylphenol include:

Antioxidants: It serves as a precursor for the manufacture of phenolic antioxidants, which are used in fuels, lubricants, and polymers to prevent oxidative degradation.

Disinfectants and Biocides: 2,4-dimethylphenol exhibits antimicrobial properties and is used in the formulation of disinfectants, fungicides, and other biocidal products.

Pharmaceuticals and Agrochemicals: It is a building block in the synthesis of various pharmaceuticals and pesticides.

Other Industrial Uses: It also finds applications in the production of dyes, resins, plasticizers, and wetting agents.

Valorization of Isomeric Byproducts: The utilization of the isomeric hydroxyacetophenone byproducts, such as 1-(3-Hydroxy-2,4-dimethylphenyl)ethanone, is less established. However, the broader class of hydroxyacetophenones has known applications, suggesting potential avenues for valorization. For instance, various substituted acetophenones are used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Further research into the specific properties and potential applications of these isomeric byproducts could lead to new opportunities for waste valorization, transforming them from waste streams into valuable co-products.

Interactive Data Table: Byproducts and Their Potential Utilization in the Synthesis of this compound

ByproductFormation PathwayPotential Utilization
2,4-Dimethylphenol Cleavage of the ester bond in 2,4-dimethylphenyl acetate. patsnap.comPrecursor for antioxidants, disinfectants, pharmaceuticals, agrochemicals, dyes, and resins.
1-(3-Hydroxy-2,4-dimethylphenyl)ethanone Isomeric product of the Fries rearrangement. google.comPotential intermediate for the synthesis of specialized organic compounds and pharmaceuticals.

Future Perspectives and Emerging Research Directions for 1 5 Hydroxy 2,4 Dimethylphenyl Ethanone

Exploration of Uncharted Reactivity and Novel Derivatization Pathways

The true potential of 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone lies in the creative exploration of its reactivity. The interplay between its hydroxyl, acetyl, and substituted phenyl moieties offers a rich landscape for discovering novel transformations and synthesizing diverse derivatives.

Future investigations will likely focus on:

Selective Functionalization: Developing protocols for the selective modification of the hydroxyl group (via etherification or esterification), the acetyl group (through reductions, oxidations, or condensations), or the aromatic ring (via electrophilic substitution) without affecting other reactive sites.

Catalytic Transformations: Employing modern catalytic systems, including transition metal and organocatalysts, to enable new bond formations and skeletal rearrangements. For instance, the acetyl group can serve as a handle for C-C and C-N bond-forming reactions to build complex heterocyclic systems.

Multi-component Reactions: Designing one-pot syntheses that utilize the compound as a key component to rapidly generate molecular complexity. Such strategies are highly efficient and align with the principles of green chemistry.

Derivatization of the core structure could lead to a variety of compound classes. For example, condensation reactions with aromatic aldehydes could yield chalcones, which are precursors to flavonoids and other biologically relevant molecules scispace.com. Similarly, reactions involving the ketone and adjacent functional groups can lead to the formation of heterocyclic structures like dihydropyrazoles acs.org.

Table 1: Potential Derivatization Pathways for this compound
Functional GroupReaction TypePotential ProductsResearch Focus
Hydroxyl (-OH)Etherification/EsterificationAryl ethers, Aryl estersModifying solubility, electronic properties, and biological interactions.
Acetyl (-COCH₃)Condensation (e.g., Claisen-Schmidt)Chalcones, FlavonoidsSynthesis of complex natural product analogs scispace.com.
Acetyl (-COCH₃)ReductionChiral secondary alcoholsCreating stereocenters for asymmetric synthesis researchgate.net.
Aromatic RingElectrophilic SubstitutionHalogenated, nitrated, or sulfonated derivativesTuning the electronic and steric properties of the molecule.
Multiple GroupsCyclization ReactionsHeterocycles (e.g., pyrazoles, benzofurans)Generating novel scaffolds for chemical biology acs.org.

Integration into Advanced Functional Materials and Nanotechnology

The structural characteristics of this compound make it an attractive candidate for incorporation into advanced materials. The phenolic hydroxyl group can impart antioxidant properties or serve as a hydrogen-bonding site for creating self-assembling supramolecular structures.

Emerging research could explore:

Polymer Chemistry: Using the compound as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials could possess enhanced thermal stability, specific optical properties, or tailored surface characteristics.

Organic Electronics: Derivatizing the scaffold to create materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The arylethanone core can be modified to tune the electronic properties, such as the HOMO-LUMO gap nih.govnih.gov.

Nanoparticle Functionalization: Attaching the molecule or its derivatives to the surface of nanoparticles (e.g., gold nanoparticles) to create functionalized nanomaterials mdpi.com. These hybrid materials could be used in sensing, catalysis, or targeted delivery systems. For instance, azo dyes derived from phenolic compounds are widely used in advanced materials nih.gov.

Development of Machine Learning and AI-Driven Approaches for Predicting Properties and Reactivity

The intersection of chemistry and artificial intelligence offers a powerful paradigm for accelerating scientific discovery. For this compound, computational approaches can guide experimental work, saving time and resources.

Future directions include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing machine learning algorithms to predict the physicochemical properties of novel derivatives based on their molecular structure. Such models have been successfully applied to predict electronic properties of polyaromatic compounds and the toxicity of phenols nih.govijain.orgresearchgate.netresearchgate.net.

Reaction Prediction: Utilizing AI platforms to forecast the outcomes of unknown reactions and suggest optimal synthesis conditions. Recent advancements have produced models that combine automated experiments with AI to predict chemical reactivity with high accuracy appliedclinicaltrialsonline.comchemcopilot.commit.edu. These tools can help chemists navigate complex reaction landscapes and identify promising derivatization pathways ainvest.commghpcc.org.

High-Throughput Virtual Screening: Employing computational docking and molecular dynamics simulations to screen virtual libraries of derivatives for their potential to interact with specific biological targets or material interfaces.

Table 2: AI and Machine Learning in Chemical Research
AI/ML ApproachApplicationRelevance to this compound
Deep Neural Networks (DNN)Prediction of compound properties (e.g., cytotoxicity, electronic properties) ijain.orgresearchgate.net.Predicting the biological activity and material properties of new derivatives.
Graph Neural Networks (GNNs)Modeling molecular structures as graphs to predict reaction outcomes chemcopilot.com.Identifying novel and efficient synthetic routes.
Generative AI Models (e.g., FlowER)Predicting complex chemical reaction mechanisms while conserving physical principles mit.eduainvest.com.Understanding uncharted reactivity and designing new experiments.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)Correlating molecular descriptors with biological activity or physical properties nih.gov.Accelerating the design of functional molecules without extensive synthesis.

Scalable and Cost-Effective Synthesis Methodologies for Industrial Applications

For any compound to have a significant impact, its synthesis must be amenable to large-scale production in a cost-effective and environmentally friendly manner. While this compound is available commercially, future research will likely focus on optimizing its synthesis for industrial applications.

Key areas for development are:

Green Chemistry Approaches: Designing synthetic routes that minimize waste, use renewable starting materials, and avoid hazardous reagents and solvents.

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems, which can offer improved safety, efficiency, and scalability.

Catalyst Optimization: Discovering and developing robust, inexpensive, and recyclable catalysts to replace stoichiometric reagents in key synthetic steps.

Several established methods for synthesizing hydroxyacetophenones, such as the Friedel-Crafts acylation and the Fries rearrangement, could be adapted and optimized patsnap.comgoogle.comgoogle.com. The goal is to develop a process with high yield, low environmental impact, and economic viability, making the compound and its derivatives more accessible for widespread application googleapis.com.

Expanding the Scope of In vitro Chemical Biology Investigations (without clinical implications)

The structure of this compound is reminiscent of motifs found in various bioactive molecules. This suggests that the compound and its derivatives could serve as valuable tools for fundamental research in chemical biology.

Prospective in vitro applications include:

Enzyme Inhibition Studies: Screening derivatives against various enzyme classes to identify novel inhibitors. Substituted arylethanones are present in compounds that show inhibitory activity against enzymes like cyclooxygenase (COX) and α-amylase acs.orgnih.gov.

Fluorescent Probes: Modifying the scaffold to create fluorescent molecules that can be used to visualize cellular components or report on specific biochemical events. Host-guest chemistry, for example, can be used to design sensors where the fluorescence of a probe is modulated by the presence of a target analyte mdpi.com.

Biocatalysis and Biotransformation: Using enzymes or whole-cell systems to perform stereoselective transformations on the arylethanone core, such as the reduction of the ketone to a chiral alcohol researchgate.net. This provides an environmentally friendly route to enantiomerically pure compounds.

Outlook on the Broader Impact of Research on Substituted Arylethanones

The study of this compound is part of a larger, ongoing effort to understand and utilize the rich chemistry of substituted arylethanones. This class of compounds serves as a cornerstone in synthetic chemistry, providing access to a vast array of more complex molecular architectures, including indanones and various heterocyclic systems beilstein-journals.org.

The continued exploration of this specific molecule will contribute to the broader field in several ways:

It will expand the synthetic chemist's toolbox with new reactions and building blocks.

It will provide new molecular scaffolds for the development of functional materials.

It will serve as a valuable test case for the application of cutting-edge computational and AI-driven predictive models.

Ultimately, the future of research on this compound is bright and multifaceted. By combining creative synthetic chemistry, advanced materials science, and powerful computational tools, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(5-Hydroxy-2,4-dimethylphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethylphenol and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative routes include the bromination of 2-hydroxyacetophenone derivatives followed by selective demethylation ( ). Optimization involves controlling temperature (80–100°C) and stoichiometric ratios to enhance yield (≥70%). Purity is achieved via column chromatography (ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for the acetyl group (~δ 2.5 ppm) and aromatic protons (δ 6.5–7.0 ppm) with splitting patterns confirming substitution ( ).
  • IR : A strong carbonyl stretch (~1680 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) are diagnostic ( ).
  • Mass Spectrometry : Molecular ion peak at m/z 178.18 (C₁₀H₁₂O₂) with fragmentation patterns confirming the structure .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Start with in vitro antimicrobial assays (e.g., disk diffusion against E. coli and S. aureus) and antioxidant tests (DPPH radical scavenging). Use concentrations ranging from 10–100 µg/mL, with positive controls (e.g., ascorbic acid). Structural analogs show moderate activity, suggesting similar screening protocols ().

Advanced Research Questions

Q. How can researchers address low regioselectivity during synthesis, particularly in achieving the 2,4-dimethyl substitution pattern?

  • Methodological Answer : Use directing groups (e.g., –OH) to control electrophilic aromatic substitution. For example, protect the hydroxyl group with acetyl before introducing methyl groups via alkylation. Deprotection under mild acidic conditions (e.g., HCl/EtOH) restores the hydroxyl moiety. Monitor reaction progress by TLC (10% ethyl acetate/hexane) to isolate intermediates ( ) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols:

  • Use DMSO as a solvent (<1% v/v to avoid cytotoxicity).
  • Validate results with orthogonal assays (e.g., MIC for antimicrobial activity alongside time-kill curves).
  • Compare with structurally similar compounds (e.g., 1-(5-Chloro-2-methylphenyl)ethanone) to isolate substituent effects ().

Q. What computational methods support mechanistic studies of its antioxidant activity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to determine bond dissociation enthalpy (BDE) of the phenolic O–H group. Lower BDE (<85 kcal/mol) correlates with radical scavenging efficacy. Molecular docking can predict interactions with oxidative enzymes (e.g., NADPH oxidase) ( ) .

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